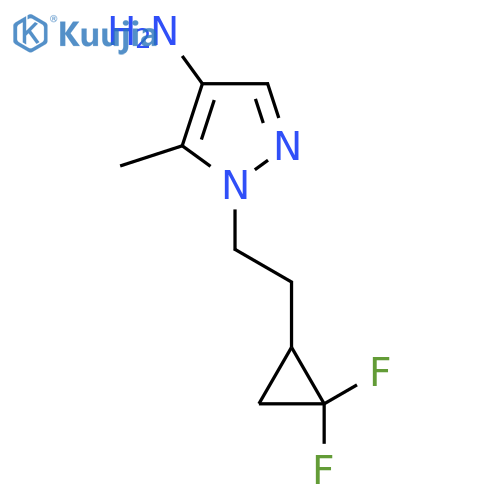

Cas no 2111018-29-0 (1-2-(2,2-difluorocyclopropyl)ethyl-5-methyl-1H-pyrazol-4-amine)

2111018-29-0 structure

商品名:1-2-(2,2-difluorocyclopropyl)ethyl-5-methyl-1H-pyrazol-4-amine

1-2-(2,2-difluorocyclopropyl)ethyl-5-methyl-1H-pyrazol-4-amine 化学的及び物理的性質

名前と識別子

-

- 1-2-(2,2-difluorocyclopropyl)ethyl-5-methyl-1H-pyrazol-4-amine

- 2111018-29-0

- 1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine

- EN300-1112696

-

- インチ: 1S/C9H13F2N3/c1-6-8(12)5-13-14(6)3-2-7-4-9(7,10)11/h5,7H,2-4,12H2,1H3

- InChIKey: HIIUIAYLSROTMU-UHFFFAOYSA-N

- ほほえんだ: FC1(CC1CCN1C(C)=C(C=N1)N)F

計算された属性

- せいみつぶんしりょう: 201.10775375g/mol

- どういたいしつりょう: 201.10775375g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.3

1-2-(2,2-difluorocyclopropyl)ethyl-5-methyl-1H-pyrazol-4-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1112696-1g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 95% | 1g |

$1343.0 | 2023-10-27 | |

| Enamine | EN300-1112696-10.0g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 10g |

$7742.0 | 2023-06-09 | ||

| Enamine | EN300-1112696-2.5g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 95% | 2.5g |

$2631.0 | 2023-10-27 | |

| Enamine | EN300-1112696-5g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 95% | 5g |

$3894.0 | 2023-10-27 | |

| Enamine | EN300-1112696-0.25g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 95% | 0.25g |

$1235.0 | 2023-10-27 | |

| Enamine | EN300-1112696-1.0g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 1g |

$1801.0 | 2023-06-09 | ||

| Enamine | EN300-1112696-5.0g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 5g |

$5221.0 | 2023-06-09 | ||

| Enamine | EN300-1112696-0.05g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 95% | 0.05g |

$1129.0 | 2023-10-27 | |

| Enamine | EN300-1112696-0.5g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 95% | 0.5g |

$1289.0 | 2023-10-27 | |

| Enamine | EN300-1112696-0.1g |

1-[2-(2,2-difluorocyclopropyl)ethyl]-5-methyl-1H-pyrazol-4-amine |

2111018-29-0 | 95% | 0.1g |

$1183.0 | 2023-10-27 |

1-2-(2,2-difluorocyclopropyl)ethyl-5-methyl-1H-pyrazol-4-amine 関連文献

-

1. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

2111018-29-0 (1-2-(2,2-difluorocyclopropyl)ethyl-5-methyl-1H-pyrazol-4-amine) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量